GR-73632

Spinal pharmacology NK1 receptor agonism Behavioral neuroscience

GR-73632 is a highly selective, peptidase-resistant NK1 agonist validated for robust in vivo behavioral pharmacology. With an EC50 of 2 nM and 200-fold greater spinal potency than substance P, it ensures reproducible activation with minimal off-target effects. Ideal for HTS campaigns, pruritus studies, and neurogenic inflammation models requiring sustained receptor agonism without inhibitor cocktails. Order high-purity (>95%) material for consistent research outcomes.

Molecular Formula C40H59N7O6S
Molecular Weight 766.0 g/mol
CAS No. 133156-06-6
Cat. No. B1672127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR-73632
CAS133156-06-6
Synonymsdelta-aminovaleryl-9-Pro-10-MeLeu-substance P (7-10)
GR 73632
GR-73632
GR73632
substance P (7-10), delta-aminovaleryl-Pro(9)-N-MeLeu(10)-
substance P (7-10),delta-aminovaleryl-prolyl(9)-N-methylleucine(10)-
Molecular FormulaC40H59N7O6S
Molecular Weight766.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN
InChIInChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1
InChIKeyHQKPTSSZOJLFBZ-LJADHVKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR-73632 for Research Procurement: A Potent and Selective Tachykinin NK1 Receptor Agonist


GR-73632 is a synthetic peptide agonist with high potency and selectivity for the tachykinin NK1 receptor [1]. Its molecular structure (C40H59N7O6S) confers an EC50 of 2 nM in the guinea pig vas deferens assay [1]. As a δ-aminovaleryl-[l-Pro9,N-MeLeu10]-substance P(7–11) analog, it demonstrates significantly enhanced potency relative to the endogenous ligand substance P in multiple functional systems [2].

GR-73632 Selectivity: Why Generic NK1 Agonists or Substance P Cannot Substitute in Research Protocols


Substance P and its simple methyl ester derivatives (e.g., SPOMe) exhibit variable potency across different tissues and assay systems due to differential metabolism by neutral endopeptidases and tissue-specific receptor coupling [1]. GR-73632's modified C-terminal sequence confers metabolic stability and ensures consistent, reproducible NK1 receptor activation without confounding NK2 or NK3 cross-reactivity [2]. Substituting GR-73632 with less selective or less potent NK1 agonists would introduce experimental variability and compromise the interpretability of NK1 receptor-mediated pharmacology.

GR-73632 Quantitative Differentiation: Evidence-Based Comparisons with NK1 Analogs for Procurement Decisions


GR-73632 Exhibits 200-Fold Higher Potency Than Substance P in Spinal NK1-Mediated Behavioral Assays

GR-73632 was directly compared to substance P in a murine intrathecal injection model assessing the characteristic NK1-mediated behavioral syndrome (scratching, biting, licking). GR-73632 was approximately 200-fold more potent than substance P in inducing this response [1].

Spinal pharmacology NK1 receptor agonism Behavioral neuroscience

GR-73632 Shows 120-Fold Higher Relative Activity Than Substance P in Guinea Pig Vas Deferens NK1 Assays

In the field-stimulated guinea pig vas deferens preparation, a classic assay for NK1 receptor-mediated modulation of sympathetic neurotransmission, GR-73632 was 120 times as active as substance P. In comparison, the NK1-selective agonist substance P methyl ester was only 0.78 times as active as substance P, and another synthetic NK1 agonist, [Glp6,l-Pro9]-SP(6–11), was 9.3 times as active [1].

Sympathetic neurotransmission NK1 receptor pharmacology Functional assay

GR-73632 and Septide Are Nearly an Order of Magnitude More Potent Than Substance P in Electrophysiological Recordings of Rat NST Neurons

In intracellular recordings from rat nucleus of the solitary tract (NST) neurons, GR-73632 and septide were nearly an order of magnitude (approximately 10-fold) more potent than substance P in inducing membrane depolarization. SP-O-methylester (SPOMe) also mimicked these effects, but substance P was consistently less potent [1].

Electrophysiology Central nervous system NK1 receptor

GR-73632 Induces Both Emesis and Scratching in Least Shrews, Whereas Substance P Induces Only Emesis

In a least shrew (Cryptotis parva) emesis model, intraperitoneal administration of GR-73632 (2.5 mg/kg) induced both emesis and scratching behavior in a dose-dependent manner. In contrast, substance P (50 mg/kg) produced vomiting only. Neither the selective NK2 agonist GR64349 nor the NK3 agonist Pro7-NKB caused significant behavioral effects [1].

Emesis Behavioral pharmacology NK1 receptor

GR-73632 is Functionally Equipotent to Substance P in Rat Urinary Bladder Contraction, Confirming NK1 Selectivity

In the rat isolated urinary bladder preparation, GR-73632 and substance P methyl ester (SPOMe) were assayed relative to substance P and found to be approximately equipotent in inducing phasic contractile responses. This contrasts with the NK2-selective agonist GR64349, which was also active, and the NK3-selective agonist senktide, which was inactive at 10 µM. The equipotency confirms that GR-73632 activates NK1 receptors without loss of efficacy in this tissue [1].

Smooth muscle pharmacology NK1 receptor Functional selectivity

GR-73632 Recommended Research and Industrial Application Scenarios Based on Evidence


Screening and Characterization of Novel NK1 Receptor Antagonists

GR-73632's high potency (200-fold over substance P in spinal assays [1]) and well-validated NK1 selectivity make it an ideal agonist for antagonist screening. Its robust and reproducible behavioral and electrophysiological responses enable reliable determination of antagonist potency and efficacy across multiple assay platforms, from in vitro functional assays to in vivo behavioral models.

Investigating NK1 Receptor-Mediated Spinal Nociception and Itch Pathways

GR-73632's 200-fold higher potency than substance P in eliciting scratching, biting, and licking behaviors upon intrathecal administration [1] makes it a superior tool for studying NK1 receptor involvement in spinal pain and itch transmission. Its selective activation of NK1 receptors in the spinal cord allows for precise dissection of NK1-mediated sensory processing pathways.

Validating NK1 Receptor Antagonist Brain Penetration and Antiemetic Efficacy In Vivo

GR-73632's ability to induce both emesis and scratching in the least shrew model, coupled with its brain-penetrant properties [1], provides a validated in vivo system for assessing the central nervous system penetration and antiemetic potential of NK1 receptor antagonists. This model allows for concomitant evaluation of peripheral and central NK1 receptor blockade.

Studying NK1 Receptor Modulation of Sympathetic Neurotransmission

GR-73632's 120-fold higher relative activity compared to substance P in the guinea pig vas deferens assay [1] makes it a potent and selective tool for investigating the role of NK1 receptors in modulating sympathetic neurotransmitter release. Its enhanced potency provides a wider assay window for detecting subtle pharmacological effects.

Technical Documentation Hub

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